molecular formula C10H11N3O2 B13979228 methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B13979228
M. Wt: 205.21 g/mol
InChI Key: JKWIRPOHHYSRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with methyl 1H-pyrrole-3-carboxylate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
  • 1-Methyl-1H-pyrazol-5-yl)methanamine
  • 1-Methyl-1H-pyrazol-5-yl)boronic acid

Uniqueness

Methyl 1-(1-methyl-1H-pyrazol-5-yl)-1H-pyrrole-3-carboxylate is unique due to the presence of both pyrazole and pyrrole rings, which confer distinct chemical properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 1-(2-methylpyrazol-3-yl)pyrrole-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-12-9(3-5-11-12)13-6-4-8(7-13)10(14)15-2/h3-7H,1-2H3

InChI Key

JKWIRPOHHYSRIK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)N2C=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.